molecular formula C9H7BrN2S B8468895 4-(2-Bromomethyl-phenyl)-[1,2,3]thiadiazole

4-(2-Bromomethyl-phenyl)-[1,2,3]thiadiazole

Cat. No. B8468895
M. Wt: 255.14 g/mol
InChI Key: CEOSQCPXTTURDS-UHFFFAOYSA-N
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Patent
US06610701B2

Procedure details

A solution of 4-o-tolyl-[1,2,3]thiadiazole (100 mg, 0.57 mmol), N-bromosuccinimide (100 mg, 0.57 mmol) and 2,2′-azobisisobutyronitrile (9.4 mg, 0.057 mmol) in chloroform (10 ml) was heated at reflux temperature for ˜18 h. Additional chloroform was added and the mixture was washed with water, 5% sodium thiosulfate solution and brine. Drying and solvent evaporation gave 4-(2-bromomethyl-phenyl)-[1,2,3]thiadiazole; 1H NMR (CDCl3, 300 MHz) δ8.87 (s, 1H), 7.67-7.39 (m, 4H), 4.71 (s, 2H). cls Step D: 4-(2-Azidomethyl-phenyl)-[1,2,3]thiadiazole (I-13-4)
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
9.4 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:12])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[N:8]=[N:9][S:10][CH:11]=1.[Br:13]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>C(Cl)(Cl)Cl>[Br:13][CH2:12][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[N:8]=[N:9][S:10][CH:11]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C1(=C(C=CC=C1)C=1N=NSC1)C
Name
Quantity
100 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
9.4 mg
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for ˜18 h
Duration
18 h
WASH
Type
WASH
Details
the mixture was washed with water, 5% sodium thiosulfate solution and brine
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
solvent evaporation

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(C=CC=C1)C=1N=NSC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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